molecular formula C23H24ClFN4O2S B2635714 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111196-79-2

1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2635714
CAS RN: 1111196-79-2
M. Wt: 474.98
InChI Key:
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Description

1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H24ClFN4O2S and its molecular weight is 474.98. The purity is usually 95%.
BenchChem offers high-quality 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The synthesis of new derivatives within the triazoloquinazolinone family has been explored for anticancer activities. For instance, compounds synthesized to meet structural requirements essential for anticancer activity were evaluated against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxicity in some derivatives (B. N. Reddy et al., 2015).

Antimicrobial Activity

Another focus area is the development of novel quinazolinone derivatives with a triazolylthioether moiety for antimicrobial applications. These compounds demonstrated good antimicrobial activities, with some showing superior inhibitory effects against specific bacteria compared to commercial bactericides (Boren Yan et al., 2016).

Antihistaminic Agents

Research into triazoloquinazolinones also includes the synthesis of derivatives for H1-antihistaminic activity, presenting a new class of potential antihistamines. Several studies found that certain synthesized compounds were potent H1-antihistaminic agents, offering protection against histamine-induced bronchospasm in animal models. Notably, some compounds emerged as more potent or equipotent compared to standard drugs like chlorpheniramine maleate, with minimal to negligible sedation effects, suggesting their utility as a new class of antihistamines (V. Alagarsamy et al., 2007; V. Alagarsamy et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 2-chloro-4-fluorobenzylthiol with a 3-isopropoxypropylamine to form an intermediate, which is then reacted with a 7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one to yield the final product.", "Starting Materials": [ "2-chloro-4-fluorobenzylthiol", "3-isopropoxypropylamine", "7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Preparation of 2-chloro-4-fluorobenzylthiol by reacting 2-chloro-4-fluorobenzyl chloride with sodium hydrosulfide in DMF.", "Step 2: Reaction of 2-chloro-4-fluorobenzylthiol with 3-isopropoxypropylamine in chloroform to form an intermediate.", "Step 3: Preparation of 7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one by reacting 7-methyl-1,2,4-triazolo[4,3-a]quinazoline with acetic acid and methanol.", "Step 4: Reaction of the intermediate from step 2 with the product from step 3 in DMF to yield the final product, 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] }

CAS RN

1111196-79-2

Product Name

1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Molecular Formula

C23H24ClFN4O2S

Molecular Weight

474.98

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C23H24ClFN4O2S/c1-14(2)31-10-4-9-28-21(30)18-11-15(3)5-8-20(18)29-22(28)26-27-23(29)32-13-16-6-7-17(25)12-19(16)24/h5-8,11-12,14H,4,9-10,13H2,1-3H3

SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=C(C=C4)F)Cl)N(C2=O)CCCOC(C)C

solubility

not available

Origin of Product

United States

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